

Technical Guide: N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (CAS 312747-21-0)

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Compound of Interest

Compound Name: Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-

Cat. No.: B1663264

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, also known by its research code HUP30, is a synthetic small molecule belonging to the benzothiazole class of compounds. It has been identified as a potent vasodilating agent. This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including its mechanism of action and relevant experimental protocols. The information presented herein is intended to support further research and development efforts involving this molecule.

Chemical and Physical Properties

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a white to light yellow solid. A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Source
CAS Number	312747-21-0	
Molecular Formula	C14H15N3O3S	[1]
Molecular Weight	305.35 g/mol	[1]
Appearance	White to light yellow solid	
Solubility	Soluble in DMSO (100 mg/mL)	
Storage	Store as a powder at -20°C for up to 3 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.	

Biological Activity

HUP30 exhibits significant vasodilating properties. Its mechanism of action is multifactorial, involving the stimulation of soluble guanylyl cyclase (sGC), activation of potassium (K⁺) channels, and blockade of extracellular calcium (Ca²⁺) influx.

In Vitro Activity

The vasodilatory and antispasmodic effects of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide have been demonstrated in ex vivo studies.

Assay	IC50	Conditions
Inhibition of Phenylephrine-induced Aorta Contraction	3.9 µM	Rat aorta rings
Antispasmodic Effect on K ⁺ -induced Aorta Contraction	7.5 µM	Rat aorta rings contracted with 25/30 mM K ⁺

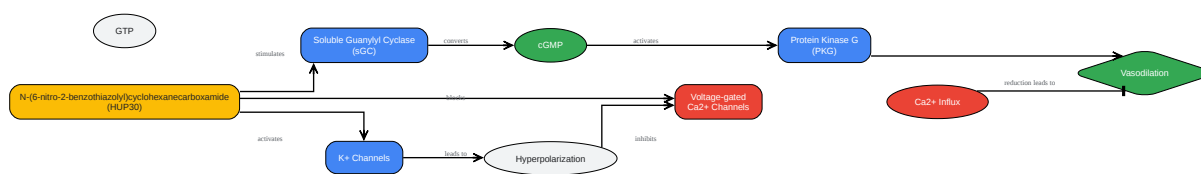
Mechanism of Action

The vasodilatory effect of HUP30 is attributed to the following key mechanisms:

- Stimulation of soluble guanylyl cyclase (sGC): HUP30 (at 100 μM) has been shown to increase cyclic guanosine monophosphate (cGMP) levels in phenylephrine-stimulated aorta. This suggests that it activates the sGC-cGMP signaling pathway, a key regulator of vascular tone.
- Activation of K^+ channels: The compound activates potassium channels, leading to hyperpolarization of vascular smooth muscle cells. This hyperpolarization closes voltage-gated Ca^{2+} channels, reducing intracellular Ca^{2+} concentration and promoting relaxation.
- Blockade of Extracellular Ca^{2+} Influx: HUP30 (in the 3-100 μM range) inhibits the influx of extracellular calcium and the mobilization of intracellular calcium induced by phenylephrine. It has also been shown to inhibit current in single tail artery myocytes at concentrations of 10-100 μM .

Signaling Pathway

The proposed signaling pathway for the vasodilatory action of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is depicted below.



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Caption: Proposed signaling pathway of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide are not readily available in the public domain. The following sections provide representative methodologies for key experiments based on standard laboratory practices.

Synthesis

A plausible synthetic route for N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide involves the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride.



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Caption: General workflow for the synthesis of the target compound.

Representative Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 2-amino-6-nitrobenzothiazole in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Base:** Add a non-nucleophilic base, such as triethylamine or pyridine (if not used as the solvent), to the reaction mixture.
- **Acylation:** Cool the mixture in an ice bath and add cyclohexanecarbonyl chloride dropwise with stirring.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Vasodilation Assay (Rat Aorta Rings)

Objective: To determine the vasodilatory effect of the compound on pre-contracted rat aortic rings.

Materials:

- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
- Phenylephrine (PE)
- N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30) stock solution in DMSO
- Organ bath system with isometric force transducers

Protocol:

- Aorta Preparation: Euthanize the rat and carefully dissect the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in length.
- Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

- **Equilibration:** Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
- **Viability Check:** Test the viability of the endothelium by contracting the rings with phenylephrine (1 μ M) and then inducing relaxation with acetylcholine (10 μ M). A relaxation of >70% indicates intact endothelium.
- **Contraction:** After a washout period, induce a stable contraction with phenylephrine (1 μ M) or a high concentration of KCl (e.g., 60 mM).
- **Compound Addition:** Once a stable plateau of contraction is reached, add cumulative concentrations of HUP30 to the organ bath.
- **Data Recording:** Record the changes in isometric tension. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.
- **Data Analysis:** Construct a concentration-response curve and calculate the IC₅₀ value.

Measurement of cGMP Levels

Objective: To quantify the effect of the compound on intracellular cGMP levels in vascular tissue.

Materials:

- Rat aortic tissue
- N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30)
- Phenylephrine
- cGMP enzyme immunoassay (EIA) kit
- Trichloroacetic acid (TCA) or ice-cold ethanol
- Homogenizer

Protocol:

- **Tissue Preparation and Treatment:** Prepare aortic rings as described in the vasodilation assay. Pre-incubate the rings with or without HUP30 for a specified time.
- **Stimulation:** Stimulate the tissues with phenylephrine for a defined period.
- **Homogenization:** Terminate the reaction by flash-freezing the tissue in liquid nitrogen. Homogenize the frozen tissue in cold 6% trichloroacetic acid or ethanol.
- **Extraction:** Centrifuge the homogenate at 4°C. Collect the supernatant containing cGMP.
- **Quantification:** Measure the cGMP concentration in the supernatant using a commercial cGMP EIA kit according to the manufacturer's instructions.
- **Normalization:** Normalize the cGMP levels to the total protein content of the tissue pellet, determined by a protein assay (e.g., Bradford or BCA assay).

Measurement of Intracellular Calcium ([Ca²⁺]_i)

Objective: To assess the effect of the compound on intracellular calcium concentrations in vascular smooth muscle cells (VSMCs).

Materials:

- Primary cultured VSMCs
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30)
- Agonist (e.g., phenylephrine)
- Fluorescence imaging system

Protocol:

- Cell Culture: Culture VSMCs on glass coverslips.
- Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 μM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
- Imaging: Mount the coverslip on the stage of an inverted microscope equipped for fluorescence imaging. Perfuse the cells with HBSS.
- Baseline Measurement: Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
- Compound Treatment: Add HUP30 to the perfusion buffer and incubate for a desired period.
- Stimulation: Stimulate the cells with an agonist like phenylephrine to induce an increase in $[\text{Ca}^{2+}]_i$.
- Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380). This ratio is proportional to the intracellular calcium concentration.

Electrophysiological Recording of K⁺ Channels

Objective: To investigate the effect of the compound on potassium channel activity in single VSMCs using the patch-clamp technique.

Materials:

- Isolated single VSMCs
- Patch-clamp amplifier and data acquisition system
- Micromanipulator
- Pipette puller and polisher
- Extracellular and intracellular (pipette) solutions

- N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30)

Protocol:

- Cell Preparation: Isolate single VSMCs from arterial tissue by enzymatic digestion.
- Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with the pipette solution.
- Whole-Cell Configuration: Achieve a gigaseal between the micropipette and the cell membrane. Apply a brief suction to rupture the membrane patch and establish the whole-cell recording configuration.
- Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
- Recording K⁺ Currents: Apply a series of depolarizing voltage steps to elicit outward K⁺ currents. Record the currents in the absence (control) and presence of HUP30 applied via the perfusion system.
- Data Analysis: Analyze the current-voltage (I-V) relationship and other kinetic properties of the K⁺ channels to determine the effect of the compound.

Conclusion

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (HUP30) is a promising vasodilating agent with a multi-target mechanism of action. The information and representative protocols provided in this technical guide serve as a valuable resource for researchers interested in further exploring the pharmacological properties and therapeutic potential of this compound. Further studies are warranted to fully elucidate its detailed molecular interactions, pharmacokinetic profile, and in vivo efficacy.

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References

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